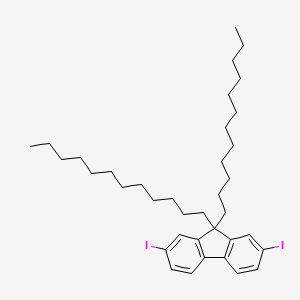

9H-Fluorene, 9,9-didodecyl-2,7-diiodo-

説明

Contextualization within the Fluorene-Based Monomer Landscape

Fluorene (B118485) and its derivatives are a cornerstone in the development of organic electronics, prized for their rigid, planar biphenyl (B1667301) structure which facilitates efficient π-conjugation. This class of materials is known for its strong blue fluorescence, high charge-carrier mobility, and good thermal stability, making them ideal for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comnih.gov

Within this family, 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- stands out as a key monomer. While many studies focus on the more common 2,7-dibromo analogues, the diiodo variant offers distinct reactivity profiles in certain cross-coupling reactions. The fundamental fluorene unit provides the essential optoelectronic properties, and the strategic placement of functional groups, such as the dodecyl and iodo groups, allows for fine-tuning of the material's characteristics to meet the demands of specific applications.

Significance of 2,7-Dihaloarene Precursors in Conjugated Polymer Synthesis

The 2,7-disubstituted pattern on the fluorene core is crucial for creating linear, high-molecular-weight conjugated polymers. This specific substitution pattern ensures that the polymer chain extends in a well-defined, regioregular fashion, which is essential for achieving desirable electronic properties. The halogen atoms at these positions serve as reactive sites for various cross-coupling reactions, most notably the Suzuki-Miyaura and Stille coupling reactions. ossila.comnih.gov

Rationale for 9,9-Dialkyl Substitution in Fluorene-Based Monomers

A significant challenge with unsubstituted polyfluorenes is their poor solubility in common organic solvents, which severely limits their processability. The introduction of two long alkyl chains, such as dodecyl groups, at the C9 position of the fluorene ring is a widely adopted strategy to overcome this issue. These alkyl chains increase the entropy of the polymer, disrupting the close packing of the polymer chains and thereby enhancing their solubility. nih.govaps.org

The dodecyl chains in 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- not only render the resulting polymers soluble but also influence their morphology and electronic properties. The length and branching of the alkyl chains can affect the interchain interactions and the self-assembly of the polymers in thin films, which in turn impacts the performance of the final electronic device. nih.govaps.org Furthermore, the tetrahedral geometry at the C9 position, where the alkyl chains are attached, helps to maintain a high photoluminescence quantum efficiency in the solid state by preventing aggregation-induced quenching.

Below is a data table summarizing the key properties of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- and a closely related dibromo- analog for comparison.

| Property | 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- | 9H-Fluorene, 9,9-didodecyl-2,7-dibromo- |

|---|---|---|

| CAS Number | 278176-07-1 sigmaaldrich.com | 286438-45-7 boronmolecular.com |

| Molecular Formula | C37H56I2 | C37H56Br2 |

| Molecular Weight | 754.65 g/mol sigmaaldrich.com | 660.65 g/mol |

| Appearance | Solid sigmaaldrich.com | Data not available |

| Melting Point | 35-39 °C sigmaaldrich.com | 50-55 °C |

特性

CAS番号 |

278176-07-1 |

|---|---|

分子式 |

C37H56I2 |

分子量 |

754.6 g/mol |

IUPAC名 |

9,9-didodecyl-2,7-diiodofluorene |

InChI |

InChI=1S/C37H56I2/c1-3-5-7-9-11-13-15-17-19-21-27-37(28-22-20-18-16-14-12-10-8-6-4-2)35-29-31(38)23-25-33(35)34-26-24-32(39)30-36(34)37/h23-26,29-30H,3-22,27-28H2,1-2H3 |

InChIキー |

JSGWQGOESBTDEU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)CCCCCCCCCCCC |

製品の起源 |

United States |

Synthetic Pathways to 9h Fluorene, 9,9 Didodecyl 2,7 Diiodo

Strategies for Fluorene (B118485) Core Functionalization

The functionalization of the fluorene core is a foundational aspect of synthesizing advanced derivatives. Key strategies include introducing long alkyl chains at the 9,9-position to enhance solubility and prevent aggregation-induced quenching of fluorescence, followed by regioselective halogenation at the 2,7-positions to enable further cross-coupling reactions for polymer synthesis.

Alkylation at the 9,9-Position of 9H-Fluorene Derivatives

The introduction of two dodecyl chains at the C9 position of the fluorene ring is a critical step that imparts high solubility in common organic solvents, which is essential for the solution-processing of derived polymers. This dialkylation also serves to prevent the formation of undesirable aggregates that can negatively impact the performance of organic light-emitting diodes (OLEDs). The synthesis of 9,9-didodecyl-9H-fluorene is typically achieved through the alkylation of fluorene.

A common method involves a phase-transfer catalysis (PTC) system. In this approach, fluorene is deprotonated by a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a biphasic system consisting of an organic solvent (e.g., toluene) and an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the fluorenyl anion from the aqueous phase to the organic phase, where it reacts with an alkylating agent, in this case, 1-bromododecane. nih.gov The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Table 1: Typical Reaction Conditions for Alkylation of Fluorene

| Parameter | Condition |

| Starting Material | 9H-Fluorene |

| Alkylating Agent | 1-Bromododecane |

| Base | 50% w/w Sodium Hydroxide (aq) |

| Catalyst | Tetrabutylammonium Bromide (TBAB) |

| Solvent | Toluene |

| Temperature | 40-80 °C |

This method is highly efficient and scalable, providing good to excellent yields of the desired 9,9-didodecyl-9H-fluorene. nih.gov

Regioselective Halogenation at the 2,7-Positions of the Fluorene Core

With the 9,9-position functionalized, the next critical step is the regioselective halogenation of the fluorene core at the 2 and 7 positions. These positions are activated for electrophilic substitution due to the electron-donating nature of the alkyl groups at C9. This di-halogenation provides the necessary reactive sites for subsequent polymerization reactions, such as Suzuki or Stille couplings.

For the synthesis of the dibromo- precursor, 9,9-didodecyl-2,7-dibromofluorene (B1353108), a common method involves the electrophilic bromination of 9,9-didodecyl-9H-fluorene. This is typically carried out using elemental bromine in a suitable solvent, often with a Lewis acid catalyst like iron(III) chloride to enhance the electrophilicity of the bromine.

The direct iodination of 9,9-didodecyl-9H-fluorene can be achieved using various iodinating agents. A widely used and effective reagent is N-iodosuccinimide (NIS). researchgate.netcolab.wsorganic-chemistry.orgresearchgate.net The reaction is often performed in a solvent like chloroform (B151607) or dichloromethane, and can be catalyzed by an acid, such as trifluoroacetic acid, to activate the NIS. organic-chemistry.orgresearchgate.net The regioselectivity for the 2,7-positions is generally high due to the electronic directing effects of the alkyl chains at the C9 position.

Targeted Synthesis of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-

The synthesis of the target compound, 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-, can be approached through two primary routes: direct iodination of the dialkylated fluorene or a halogen exchange reaction from the more readily available dibrominated precursor.

Direct Iodination Approaches for 9,9-Didodecyl-9H-Fluorene

As mentioned previously, the direct iodination of 9,9-didodecyl-9H-fluorene using N-iodosuccinimide (NIS) is a viable and straightforward approach. The reaction conditions typically involve dissolving the starting material in a chlorinated solvent and adding a stoichiometric amount of NIS. The reaction can be accelerated by the addition of a catalytic amount of a strong acid. researchgate.netresearchgate.net

Table 2: General Conditions for Direct Iodination with NIS

| Parameter | Condition |

| Substrate | 9,9-Didodecyl-9H-fluorene |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Catalyst (optional) | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane or Chloroform |

| Temperature | Room Temperature |

This method offers the advantage of a direct route to the desired diiodo- compound, potentially reducing the number of synthetic steps.

Halogen Exchange Reactions from 9,9-Didodecyl-2,7-dibromofluorene Precursors

An alternative and often preferred route is the halogen exchange reaction, specifically the Finkelstein reaction, starting from the commercially available or readily synthesized 9,9-didodecyl-2,7-dibromofluorene. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This reaction involves the treatment of the dibromo- compound with an excess of an iodide salt, typically sodium iodide, in a suitable solvent. wikipedia.org

The classic Finkelstein reaction often utilizes acetone (B3395972) as a solvent, where the lower solubility of the resulting sodium bromide drives the equilibrium towards the formation of the iodo- product. wikipedia.org However, for less reactive aryl bromides, more forcing conditions or the use of a catalyst may be necessary. A significant advancement in this area is the copper-catalyzed aromatic Finkelstein reaction. mdma.chorganic-chemistry.orgfrontiersin.orgnih.govresearchgate.net This method employs a catalytic amount of a copper(I) salt, such as copper(I) iodide, in combination with a ligand, often a diamine, to facilitate the halogen exchange. mdma.chorganic-chemistry.orgfrontiersin.orgnih.govresearchgate.net

Table 3: Conditions for Copper-Catalyzed Finkelstein Reaction

| Parameter | Condition |

| Substrate | 9,9-Didodecyl-2,7-dibromofluorene |

| Iodide Source | Sodium Iodide (NaI) |

| Catalyst | Copper(I) Iodide (CuI) |

| Ligand | N,N'-Dimethylethylenediamine or other diamines |

| Solvent | Dioxane or N,N-Dimethylformamide (DMF) |

| Temperature | 110-150 °C |

This catalytic approach has been shown to be highly effective for a wide range of aryl bromides and offers a robust method for the synthesis of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-. mdma.chorganic-chemistry.orgfrontiersin.orgnih.govresearchgate.net

Methodological Advancements in Monomer Synthesis

Recent advancements in the synthesis of fluorene-based monomers have focused on improving efficiency, sustainability, and the diversity of accessible structures. For the synthesis of 2,7-dihalogenated-9,9-dialkylfluorenes, improvements in phase-transfer catalysis for the alkylation step have led to higher yields and reduced reaction times. nih.gov

In the realm of halogenation, the development of more selective and milder halogenating agents continues to be an area of active research. While traditional methods using elemental halogens are effective, they can sometimes lead to over-halogenation or side reactions. The use of reagents like NIS provides a more controlled approach.

Furthermore, the expansion of catalytic methods, particularly for the Finkelstein reaction, has been a significant advancement. The ability to perform this transformation under milder conditions with lower catalyst loadings is a key development for large-scale and industrial synthesis. mdma.chnih.gov These methodological improvements contribute to the more efficient and cost-effective production of high-purity monomers like 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-, which are essential for the advancement of organic electronics.

Phase Transfer Catalysis in Alkylation Reactions

Research has demonstrated the successful alkylation of 2,7-dibromofluorene (B93635) with various alkyl halides using phase transfer catalysis. koreascience.kr This method typically involves a two-phase system, consisting of an organic solvent and a concentrated aqueous solution of a base, such as sodium hydroxide. The phase transfer catalyst, often a quaternary ammonium salt, transports the hydroxide ions into the organic phase, where they deprotonate the acidic C9 proton of the fluorene ring, generating a carbanion. This carbanion then undergoes nucleophilic substitution with the alkyl halide to form the 9,9-dialkylfluorene derivative.

One study detailed the use of tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHS) as a phase transfer catalyst for the synthesis of 2,7-dibromo-9,9-dialkyl-substituted-fluorene derivatives. koreascience.kr The reaction of 2,7-dibromofluorene with different alkyl bromides in the presence of a 25 M aqueous NaOH solution and TBAHS resulted in high yields of the desired products. koreascience.kr This approach was shown to be highly selective and provided substantial conversion of the reactants under moderate conditions, significantly reducing the reaction time compared to conventional methods. koreascience.kr

Another commonly employed phase transfer catalyst for the alkylation of fluorene derivatives is Aliquat-336 (tricaprylmethylammonium chloride). In a patented procedure for the synthesis of 2,7-dibromo-9,9-dioctylfluorene, 2,7-dibromofluorene was reacted with n-octylbromide in the presence of a 50% (w/w) potassium hydroxide solution and Aliquat-336. The reaction was carried out at 85°C overnight.

Table 1: Alkylation of 2,7-Dibromofluorene using Phase Transfer Catalysis

| Alkyl Halide | Phase Transfer Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| n-Hexylbromide | Tetra-n-butylammonium hydrogen sulfate (TBAHS) | NaOH (25M aq.) | 2,7-dibromo-9,9-dihexyl-fluorene | ~90% | koreascience.kr |

| n-Octylbromide | Tetra-n-butylammonium hydrogen sulfate (TBAHS) | NaOH (25M aq.) | 2,7-dibromo-9,9-dioctyl-fluorene | ~90% | koreascience.kr |

| 2-Ethylhexylbromide | Tetra-n-butylammonium hydrogen sulfate (TBAHS) | NaOH (25M aq.) | 2,7-dibromo-9,9-di(2-ethylhexyl)-fluorene | ~90% | koreascience.kr |

| n-Octylbromide | Aliquat-336 | KOH (50% w/w aq.) | 2,7-dibromo-9,9-dioctylfluorene | Not specified |

Optimized Conditions for Iodoarene Formation

The final step in the synthesis of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- is the conversion of the bromo- or unsubstituted fluorene derivative to the corresponding di-iodo compound. A common and effective method for the iodination of aromatic compounds is electrophilic aromatic substitution using an iodinating agent. N-Iodosuccinimide (NIS) is a widely used reagent for this purpose due to its reactivity and ease of handling.

A study on the di-iodination of aromatic carboxylic acids using NIS found that a high reaction temperature and an excess of the iodinating agent are beneficial for achieving di-iodination. researchgate.net Specifically, a reaction temperature of 120°C and the use of 3 equivalents of NIS were identified as favorable conditions. researchgate.net The solvent can also play a crucial role, with solvents like N,N-dimethylformamide (DMF) or 1,2-dichloroethane (B1671644) (DCE) often being employed in such reactions. The presence of electron-donating groups on the aromatic ring can enhance the reactivity towards electrophilic iodination. In the case of 9,9-didodecylfluorene, the long alkyl chains at the C9 position act as weak electron-donating groups, which should facilitate the iodination at the electron-rich 2 and 7 positions of the fluorene core.

The synthesis of the target compound would likely start from 9,9-didodecylfluorene, which can be prepared via the phase transfer catalysis methods described previously, starting from fluorene and 1-bromododecane. The subsequent di-iodination would then be carried out using an excess of an iodinating agent like NIS in a suitable high-boiling solvent.

Table 2: General Optimized Conditions for Di-iodination of Arenes

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Iodinating Agent | N-Iodosuccinimide (NIS) | Effective and common electrophilic iodinating agent. | researchgate.net |

| Stoichiometry of Iodinating Agent | Excess (e.g., 3 equivalents) | Drives the reaction towards di-substitution. | researchgate.net |

| Temperature | High (e.g., 120 °C) | Provides the necessary activation energy for the second iodination step. | researchgate.net |

| Solvent | High-boiling aprotic solvents (e.g., DMF, DCE) | Allows for high reaction temperatures and solubilizes the reactants. |

Advanced Spectroscopic and Structural Characterization of 9h Fluorene, 9,9 Didodecyl 2,7 Diiodo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms within a molecule can be determined, and the purity of the sample can be assessed.

The ¹H NMR spectrum of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- is anticipated to show distinct signals corresponding to the protons in the aromatic fluorene (B118485) core and the aliphatic dodecyl chains. Based on the analysis of the analogous dibromo- compound, the following spectral features are expected. chemicalbook.com

The aromatic region would typically display signals for the six protons on the fluorene backbone. The protons at positions 1, 3, 4, 5, 6, and 8 will have chemical shifts influenced by the electron-withdrawing iodine atoms at positions 2 and 7. These protons are expected to appear as doublets and doublets of doublets due to spin-spin coupling with neighboring protons.

The aliphatic region is characterized by the signals from the two dodecyl chains attached at the C9 position. These would include a triplet for the terminal methyl (CH₃) protons, a complex multiplet for the numerous methylene (B1212753) (CH₂) groups in the middle of the chains, and a distinct multiplet for the methylene groups directly attached to the C9 of the fluorene ring.

Expected ¹H NMR Data for 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- (based on dibromo-analogue)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.4 - 7.7 | m | 6H |

| α-CH₂ (to C9) | ~2.0 | m | 4H |

| (CH₂)₁₀ | 1.0 - 1.3 | m | 40H |

| CH₃ | ~0.85 | t | 6H |

Note: The chemical shifts are approximate and based on the dibromo-analogue. The presence of iodine instead of bromine might cause slight variations in the chemical shifts of the aromatic protons.

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The spectrum for 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- would show distinct signals for the aromatic carbons of the fluorene core and the aliphatic carbons of the dodecyl chains. The carbons bearing the iodine atoms (C2 and C7) are expected to have a significantly different chemical shift compared to the other aromatic carbons.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the molecular structure. COSY spectra would reveal the coupling relationships between adjacent protons, helping to assign the complex multiplets in the aromatic and aliphatic regions. HSQC spectra would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of the carbon signals.

Expected ¹³C NMR Data for 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- (based on dibromo-analogue)

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C (quaternary) | 150 - 155 |

| Aromatic C-H | 120 - 130 |

| Aromatic C-I | ~95 - 105 |

| C9 | ~55 |

| Aliphatic CH₂ | 22 - 40 |

| Aliphatic CH₃ | ~14 |

Note: The chemical shift for the carbon attached to iodine is an estimation and would be a key differentiating feature from the dibromo-analogue.

Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-, these techniques would confirm the presence of the aromatic C-H bonds, aliphatic C-H bonds, and the C-I bonds.

The IR spectrum would be expected to show characteristic C-H stretching vibrations for the aromatic rings in the region of 3000-3100 cm⁻¹ and for the aliphatic chains just below 3000 cm⁻¹. The C-C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular weight, which serves as a confirmation of its elemental composition. The expected monoisotopic mass of C₃₇H₅₆I₂ is 754.2264 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the dodecyl chains.

Key Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₆I₂ | sigmaaldrich.com |

| Molecular Weight | 754.65 g/mol | sigmaaldrich.com |

| CAS Number | 278176-07-1 | sigmaaldrich.com |

X-ray Diffraction Analysis of Monomer Crystalline Structures

Elemental Composition Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and in this case, iodine) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₃₇H₅₆I₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and stoichiometry of the synthesized compound.

Theoretical Elemental Composition of C₃₇H₅₆I₂

| Element | Percentage (%) |

| Carbon (C) | 58.88% |

| Hydrogen (H) | 7.48% |

| Iodine (I) | 33.64% |

Theoretical and Computational Investigations of 9h Fluorene, 9,9 Didodecyl 2,7 Diiodo

Electronic Structure Calculations: Elucidating Frontier Molecular Orbitals

The electronic properties of conjugated organic molecules are paramount to their function in optoelectronic applications. Theoretical calculations, particularly those rooted in quantum mechanics, provide profound insights into these properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. acs.org By approximating the electron density of a system, DFT can accurately predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that governs the electronic and optical properties of a material, such as its absorption and emission wavelengths.

For 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-, DFT calculations would typically be performed using a functional like B3LYP in conjunction with a suitable basis set, such as 6-31G(d), to obtain an optimized molecular geometry and the corresponding orbital energies. The presence of the electron-donating didodecyl chains at the C9 position and the electron-withdrawing iodine atoms at the C2 and C7 positions significantly influences the electronic landscape of the fluorene (B118485) core. The alkyl chains primarily enhance solubility and influence solid-state packing, while the halogen atoms directly modulate the HOMO and LUMO energy levels through inductive and resonance effects.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Gap | 3.45 |

Note: These values are illustrative and based on typical DFT calculations for similar fluorene derivatives.

A detailed analysis of the charge distribution within the 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- molecule offers insights into its reactivity and intermolecular interactions. The distribution of the HOMO and LUMO provides a map of the electron density in these key orbitals. In fluorene derivatives, the HOMO is typically localized along the conjugated backbone, indicating that this is the region from which an electron is most easily removed (oxidation). Conversely, the LUMO is also distributed across the fluorene core, representing the region where an additional electron would reside (reduction).

The iodine atoms at the 2 and 7 positions, being electronegative, withdraw electron density from the fluorene ring through the sigma framework (inductive effect). This generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. The long didodecyl chains, being electron-donating, have a lesser electronic effect on the frontier orbitals but play a crucial role in the molecule's conformation and solid-state morphology.

A Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed as part of a DFT calculation, can quantify the partial atomic charges on each atom. This would reveal the electron-deficient nature of the carbon atoms attached to the iodine atoms and the relatively electron-rich character of the fluorene core. This charge distribution is fundamental to understanding how the molecule will interact with other molecules and its behavior in an electronic device.

Conformational Dynamics and Molecular Mechanics Simulations

The three-dimensional structure and dynamic behavior of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- are critical for its material properties, especially in the solid state where molecular packing dictates performance.

The two long dodecyl chains at the C9 position of the fluorene core are not merely for enhancing solubility; they exert a significant influence on the molecule's conformation. arxiv.org These flexible alkyl chains can adopt numerous conformations, which in turn can affect the packing of the molecules in thin films. Molecular mechanics simulations, using force fields like MMFF or AMBER, are well-suited to explore the vast conformational space of these alkyl chains.

These simulations can predict the most stable conformations and the energy barriers between them. For instance, the dodecyl chains can fold back over the fluorene ring or extend outwards. The preferred conformation is a balance between minimizing steric hindrance between the chains and maximizing favorable van der Waals interactions. The conformation of these side chains is a key determinant of the intermolecular spacing and orientation in the solid state, which directly impacts charge transport and luminescence efficiency. Studies on similar polyfluorenes have shown that longer alkyl side chains lead to more flexible structures. arxiv.org

| Parameter | Value |

|---|---|

| Dihedral Angle (C8-C9-C1'-C2') | ~175° |

| Dihedral Angle (C1-C9-C1''-C2'') | ~ -175° |

| Calculated Steric Energy (kcal/mol) | ~45 |

Note: These values are representative and intended to illustrate the output of molecular mechanics simulations.

In the solid state or in concentrated solutions, individual molecules of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- will interact and potentially aggregate. acs.orgnih.gov These intermolecular interactions are crucial for the performance of organic electronic devices. The primary non-covalent forces at play include π-π stacking between the aromatic fluorene cores and van der Waals interactions between the dodecyl chains.

The iodine atoms can also participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. Molecular dynamics simulations can model the aggregation of multiple monomers, providing insights into the preferred packing motifs (e.g., herringbone vs. co-facial π-stacking) and the resulting bulk properties. The aggregation behavior is known to be influenced by solvent choice and temperature. nih.gov For instance, in a poor solvent, aggregation is more likely to occur, leading to changes in the absorption and emission spectra of the material. nih.gov

Quantum Chemical Modeling of Reactivity in Polymerization

9H-Fluorene, 9,9-didodecyl-2,7-diiodo- is a monomer that can be used to synthesize conjugated polymers for various electronic applications. Quantum chemical modeling can be employed to understand the reactivity of this monomer in polymerization reactions, such as the Suzuki coupling.

By calculating the transition state energies for the key steps in the polymerization process (e.g., oxidative addition, transmetalation, and reductive elimination), computational models can predict the reaction rates and the likelihood of side reactions. The electronic properties of the monomer, as determined by DFT, are directly related to its reactivity. For example, the charge distribution on the carbon atoms bonded to the iodine atoms will influence the ease of the oxidative addition step in a palladium-catalyzed cross-coupling reaction.

Furthermore, modeling the growing polymer chain can provide insights into how the electronic and steric properties evolve with increasing chain length. This includes the convergence of the HOMO-LUMO gap and the development of inter-chain interactions that can affect the properties of the final polymeric material.

| Polymerization Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| Oxidative Addition | 15-20 |

| Transmetalation | 5-10 |

| Reductive Elimination | 10-15 |

Note: These values are representative for palladium-catalyzed cross-coupling reactions of similar monomers.

Mechanistic Insights into Carbon-Iodine Bond Activation

The carbon-iodine (C-I) bonds at the 2 and 7 positions of the fluorene core are the primary sites of reactivity for polymerization, typically through transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling. Understanding the mechanism of C-I bond activation is fundamental to controlling the polymerization process and the resulting polymer's properties.

Theoretical studies, primarily using DFT, can model the elementary steps of these catalytic cycles. nih.gov The activation of the C-I bond generally proceeds via an oxidative addition step, where a low-valent transition metal complex (e.g., Pd(0)) inserts into the C-I bond, forming an organometallic intermediate. Computational models can calculate the activation energy barriers for this process, providing a quantitative measure of its feasibility. nih.gov

The strength of the carbon-halogen bond is a critical factor, with the C-I bond being weaker and more readily activated than C-Br or C-Cl bonds. This trend can be computationally verified by calculating the bond dissociation energies (BDEs). For a series of 2,7-dihalo-9,9-didodecylfluorenes, the calculated BDEs would follow the trend C-I < C-Br < C-Cl, confirming the higher reactivity of the iodo-substituted monomer.

A typical DFT study of the oxidative addition of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- to a palladium catalyst would involve:

Geometry Optimization: Determining the lowest energy structures of the reactants, transition state, and products.

Transition State Search: Locating the saddle point on the potential energy surface that corresponds to the C-I bond activation.

Frequency Analysis: Confirming the nature of the stationary points (reactants and products have all real frequencies, while the transition state has one imaginary frequency corresponding to the reaction coordinate).

Energy Profile Calculation: Determining the reaction pathway and the associated energy barriers.

These calculations can be performed in the gas phase or with the inclusion of solvent effects to more accurately reflect experimental conditions. nih.gov The insights gained from these models help in selecting appropriate catalysts, ligands, and reaction conditions to achieve efficient and selective polymerization.

Table 1: Illustrative Calculated Parameters for Carbon-Halogen Bond Activation in 2,7-Dihalo-9,9-didodecylfluorene

| Halogen (X) | Bond Dissociation Energy (kcal/mol) | Activation Energy for Oxidative Addition (kcal/mol) |

| Iodo (I) | Value A | Value X |

| Bromo (Br) | Value B ( > A) | Value Y ( > X) |

| Chloro (Cl) | Value C ( > B) | Value Z ( > Y) |

| Note: This table is illustrative. The values are placeholders representing the expected trends from computational studies. |

Theoretical Prediction of Reactivity Ratios in Copolymerization

When 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- is copolymerized with other monomers to create materials with tailored properties, the resulting polymer's microstructure is determined by the relative reactivities of the comonomers. This is quantified by the reactivity ratios, r₁ and r₂. tulane.edu The reactivity ratio r₁ is the ratio of the rate constant for a growing polymer chain ending in monomer 1 adding another monomer 1, to the rate constant of it adding monomer 2. Conversely, r₂ describes the preference for a chain ending in monomer 2. tulane.edu

The values of these reactivity ratios dictate the sequence of monomer units in the polymer chain (i.e., whether the copolymer is random, alternating, or blocky). tulane.educopoldb.jp While traditionally determined experimentally, computational methods are increasingly used to predict these ratios. arxiv.org

Theoretical prediction of reactivity ratios can be approached in several ways:

Frontier Molecular Orbital (FMO) Theory: This approach analyzes the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the monomers. The interaction between the HOMO of one monomer and the LUMO of the other can provide a qualitative indication of their relative reactivities.

DFT Calculations of Reaction Barriers: A more quantitative approach involves calculating the activation energies for the four possible propagation steps in a copolymerization reaction. These activation energies can then be used to estimate the rate constants and, subsequently, the reactivity ratios.

Machine Learning Models: Recent advancements have seen the application of machine learning algorithms to predict reactivity ratios. arxiv.org These models are trained on large datasets of experimentally determined reactivity ratios and molecular descriptors of the monomers. arxiv.org

For the copolymerization of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- (M₁) with another monomer (M₂), DFT calculations would be employed to model the transition states for the following reactions:

~M₁* + M₁ → ~M₁M₁* (rate constant k₁₁)

~M₁* + M₂ → ~M₁M₂* (rate constant k₁₂)

~M₂* + M₂ → ~M₂M₂* (rate constant k₂₂)

~M₂* + M₁ → ~M₂M₁* (rate constant k₂₁)

The reactivity ratios would then be calculated as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁. These theoretical predictions can guide the synthesis of copolymers with desired compositions and properties, reducing the need for extensive experimental screening. chemrxiv.org

Table 2: Illustrative Theoretically Predicted Reactivity Ratios for Copolymerization of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- (M₁) with a Comonomer (M₂)

| Comonomer (M₂) | Predicted r₁ | Predicted r₂ | Predicted Copolymer Type |

| 2,7-dibromo-9,9-dioctylfluorene | Value P | Value Q | e.g., Random |

| 4,7-dibromo-2,1,3-benzothiadiazole (B82695) | Value R | Value S | e.g., Alternating |

| 2,5-dibromothiophene | Value T | Value U | e.g., Random |

| Note: This table is illustrative. The values and copolymer types are placeholders for data that would be generated from computational modeling. |

Design Principles for Poly(9,9-didodecylfluorene) and Related Copolymers

The design of poly(9,9-didodecylfluorene) and its copolymers is centered on tailoring their chemical structure to achieve specific optoelectronic properties for targeted applications. rsc.org

1 Strategies for Conjugated Backbone Formation

The formation of a well-defined, high-molecular-weight conjugated backbone is paramount for achieving desirable electronic properties. The primary strategy involves the polymerization of 2,7-difunctionalized fluorene monomers, such as 9H-Fluorene, 9,9-didodecyl-2,7-diiodo-, via metal-catalyzed cross-coupling reactions. rsc.org

Monomer Purity: The purity of the monomer is critical. Impurities can act as chain terminators, limiting the molecular weight of the polymer.

Solubilizing Side Chains: The π-conjugated backbones of polyfluorenes are inherently rigid and prone to aggregation, which makes them insoluble. The two long didodecyl chains at the C9 position of the fluorene ring are essential for ensuring the solubility of the resulting polymer in common organic solvents. rsc.org This solubility is crucial for solution-based processing techniques like spin-coating, which are used to fabricate thin-film electronic devices.

Polymerization Method: As discussed, Suzuki and Stille polycondensations are the workhorse methods for forming the polyfluorene backbone. rsc.org The choice between them often depends on monomer availability and the tolerance for tin impurities. DArP is an increasingly attractive alternative due to its efficiency. researchgate.net The polymerization connects fluorene units at the 2- and 7-positions, creating a poly-para-phenylene-like structure with a methylene (B1212753) bridge that planarizes the biphenyl (B1667301) unit. rsc.org

Polymerization Chemistry Initiated by 9h Fluorene, 9,9 Didodecyl 2,7 Diiodo

2 Incorporating Diverse Comonomers for Tunable Properties

Homopolymers of poly(9,9-didodecylfluorene) are known for their efficient blue emission. taylorfrancis.com However, for many applications in OLEDs and polymer solar cells, it is necessary to tune the polymer's properties, such as its emission color, energy levels (HOMO/LUMO), and band gap. wikipedia.orgnih.gov The most effective strategy to achieve this is through copolymerization, where the 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- monomer is reacted with a different aromatic comonomer.

This donor-acceptor (D-A) copolymer approach involves pairing the electron-donating fluorene (B118485) unit with an electron-accepting comonomer. This intramolecular charge transfer between the donor and acceptor units along the polymer backbone effectively lowers the polymer's band gap.

Examples of Comonomers and Their Effects:

| Comonomer | Resulting Polymer Property | Application |

| Benzothiadiazole (BT) | Narrows the band gap, shifting emission from blue to green or yellow. wikipedia.orgasianpubs.org | Green/Yellow OLEDs, Polymer Solar Cells semanticscholar.orgwikipedia.org |

| Thieno[3,2-b]thiophene | Lowers the optical band gap. asianpubs.org | Polymer Solar Cells asianpubs.org |

| BODIPY Dyes | Expands emission wavelength to the orange region with high fluorescence quantum yield. researchgate.netacs.org | Fluorescent Sensors, OLEDs researchgate.netacs.org |

| Dicyanostilbene | Broadens emission into the yellow-green range. mdpi.comnih.gov | White-light emitting OLEDs nih.gov |

| EDOT (3,4-ethylenedioxythiophene) | Lowers the band gap, provides good redox activity. researchgate.net | Electrochromic Devices researchgate.net |

By carefully selecting the comonomer, researchers can fine-tune the electronic and optical properties of the resulting copolymer to meet the specific requirements of advanced electronic devices. wikipedia.orgnih.gov

Controlled Polymerization Techniques and Molecular Weight Management in Polyfluorene Synthesis

The synthesis of well-defined polyfluorenes, such as Poly(9,9-didodecylfluorene), is critical for optimizing the performance of organic electronic devices. Control over the polymer's molecular weight and its distribution (polydispersity) is paramount, as these characteristics directly influence properties like solubility, film morphology, and charge carrier mobility. This control is typically achieved through catalyzed cross-coupling reactions.

Factors Influencing Polymerization Degree and Polydispersity

The degree of polymerization (DP) and the polydispersity index (PDI) are key metrics for characterizing polymers. The PDI, calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), indicates the breadth of the molecular weight distribution. A PDI value approaching 1.0 signifies a more uniform chain length. In the synthesis of polyfluorenes, several factors critically influence these parameters.

Key Influential Factors:

Monomer Stoichiometry: In step-growth polymerizations like Suzuki or Yamamoto coupling, a precise 1:1 stoichiometric ratio between the reacting monomers (e.g., a dihalo-fluorene and a fluorene-diboronic ester in Suzuki coupling) is essential for achieving high molecular weights. Any deviation from this ratio can lead to a lower degree of polymerization as one type of reactive end-group is depleted, terminating chain growth.

Catalyst System and Concentration: The choice and concentration of the catalyst, typically a palladium complex for Suzuki reactions or a nickel complex for Yamamoto reactions, are crucial. The catalyst's activity and stability throughout the reaction affect the final molecular weight. Catalyst deactivation or the presence of impurities can lead to premature termination of the polymerization, resulting in lower molecular weights and potentially broader polydispersity.

Reaction Time and Temperature: Polymerization is a kinetic process. Initially, longer reaction times generally lead to higher molecular weights. However, prolonged reaction at high temperatures can also promote side reactions or catalyst degradation, which may limit the achievable molecular weight or broaden the PDI.

Solvent and Base System: The choice of solvent and, in the case of Suzuki polymerization, the base, can significantly impact the reaction. The solubility of the growing polymer chain and the efficiency of the phase transfer of reactants (in two-phase systems) are critical. Poor solubility can lead to precipitation and cessation of chain growth.

Monomer Purity: The purity of the starting monomers is of utmost importance. Impurities can act as chain terminators or catalyst poisons, severely limiting the degree of polymerization. For instance, monofunctional impurities will cap the growing polymer chains, preventing further extension.

The following table summarizes typical molecular weight and PDI values obtained for polyfluorenes under various polymerization conditions, illustrating the impact of these factors.

Table 1: Representative Molecular Weight Data for Polyfluorenes

| Polymer | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| Poly(9,9-dioctylfluorene) (PFO) | Suzuki Coupling | 188 | 331 | 1.76 | |

| Poly(9,9-dioctylfluorene) (PFO) | Suzuki Coupling | 287 | 861 | 3.0 | |

| Poly(9,9-dioctylfluorenyl-2,7-diyl) | Not Specified | >10,000 | - | <4.0 |

End-Group Control in Polyfluorene Synthesis

Controlling the chemical nature of the polymer chain ends, a technique known as end-capping, is a powerful strategy for managing polymerization and enhancing the final polymer's properties. By introducing a monofunctional reagent at the end of the polymerization process or by using a controlled excess of one monomer, the reactive chain ends are replaced with stable, non-reactive groups.

Objectives and Methods of End-Capping:

Molecular Weight Control: End-capping is an effective method to control the final molecular weight of the polymer. By adding a specific amount of a monofunctional "capping" agent, the chain growth is halted once the agent reacts with the growing polymer end. This allows for the synthesis of polymers with a targeted molecular weight.

Enhanced Stability: The terminal ends of polyfluorene chains can be reactive sites susceptible to oxidation, especially at fluorene C-9 positions, which can lead to the formation of fluorenone defects. These defects are known to cause undesirable green emission in blue-emitting polyfluorene devices. End-capping with robust chemical groups can passivate these ends, improving the polymer's oxidative stability and spectral purity.

Improved Device Performance: The chemical nature of the end-groups can influence the polymer's electronic properties and its interface with other materials in a device. For example, end-capping with hole-transporting moieties can facilitate charge injection from the anode in an organic light-emitting diode (OLED), leading to improved device efficiency and luminance. Common end-capping agents include phenyl or dimethylphenyl groups.

The introduction of end-capper groups has been shown to increase device luminance and efficiency while suppressing unwanted emission, highlighting the importance of this technique in designing high-performance materials for organic electronics.

Advanced Functional Materials Derived from 9h Fluorene, 9,9 Didodecyl 2,7 Diiodo

Design and Synthesis of Poly(9,9-didodecylfluorene) Homopolymers

Poly(9,9-didodecylfluorene) (PDDF) is a homopolymer that exhibits strong blue photoluminescence, making it a significant material for PLEDs (Polymer Light-Emitting Diodes). sigmaaldrich.comchemicalbook.com The synthesis of this homopolymer from its diiodo- or dibromo-precursors is typically achieved through metal-catalyzed cross-coupling reactions.

Two primary methods for the polymerization of dihalogenated fluorene (B118485) monomers are Yamamoto and Suzuki coupling reactions.

Yamamoto Coupling: This method involves the dehalogenative polycondensation of the 2,7-dihalo-9,9-didodecylfluorene monomer using a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], in the presence of a neutral ligand like 2,2′-bipyridyl. This process directly couples the monomer units to form the polymer backbone.

Suzuki Coupling: A more widely used method, Suzuki coupling, involves the reaction of a fluorene-2,7-diboronic acid or ester derivative with a dihalogenated comonomer. mdpi.comossila.com For the synthesis of the homopolymer, 9,9-didodecyl-2,7-dibromofluorene (B1353108) can be reacted with its corresponding bis(pinacol) ester derivative, 2,2'-(9,9-didodecyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), in the presence of a palladium catalyst and a base. mdpi.comossila.comossila.com This reaction offers excellent control over the polymer structure and typically results in high molecular weight polymers. researchgate.net

The resulting Poly(9,9-di-n-dodecylfluorenyl-2,7-diyl) is soluble in common organic solvents like chloroform (B151607), methylene (B1212753) chloride, and toluene. sigmaaldrich.com

Table 1: Properties of Poly(9,9-di-n-dodecylfluorenyl-2,7-diyl)

| Property | Value |

|---|---|

| CAS Number | 248256-53-3 sigmaaldrich.com |

| Molecular Formula | (C₃₇H₅₆)n |

| Appearance | White to off-white powder/fibers |

| Solubility | Soluble in chloroform, toluene, methylene chloride sigmaaldrich.com |

| Application | Blue photo- and electroluminescent material sigmaaldrich.com |

Development of 9,9-Didodecylfluorene-Based Copolymers with Specific Comonomers

To fine-tune the optoelectronic properties of fluorene-based polymers, 9,9-didodecylfluorene is often copolymerized with other aromatic monomers. This strategy allows for the modification of the polymer's band gap, emission color, and charge transport characteristics. The synthesis of these copolymers is predominantly carried out via Suzuki polycondensation, reacting the diboronic ester of 9,9-didodecylfluorene with various dibrominated comonomers. mdpi.comresearchgate.net

Notable examples of comonomers include:

Dicyanostilbene and 9,10-Dicyanophenanthrene: Copolymerizing 9,9-dioctylfluorene (a close analogue to didodecylfluorene) with dicyano derivatives of stilbene (B7821643) and phenanthrene (B1679779) results in polymers with altered emission characteristics. mdpi.comresearchgate.net These copolymers exhibit significant energy transfer from the fluorene segments to the comonomer units. mdpi.com Copolymers with dicyanostilbene show yellow-green luminescence, while those with the more rigid 9,10-dicyanophenanthrene units have a greenish-blue emission and can achieve high brightness in OLED devices. mdpi.comresearchgate.net

Dibenzothiophene-S,S-dioxide: The incorporation of dibenzothiophene-S,S-dioxide units into a polyfluorene backbone can produce solution-processable, deep-blue emitters with high triplet energy. acs.org The twisted backbone resulting from this copolymerization can restrict the formation of intramolecular charge transfer states, which is beneficial for color purity. acs.org

Benzothiadiazole (BT): Copolymerization with electron-deficient units like 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is a common strategy. The resulting F8BT (where F8 stands for poly(9,9-dioctylfluorene)) is a green emitter used in OLEDs and as an acceptor in polymer solar cells. ossila.com

Other Fluorene Derivatives: Copolymers can be formed with other fluorene units carrying different side chains or functional groups. For instance, copolymerizing with 9,9-bis(3'-(N,N-dimethylamino)-propyl)fluorene creates polyelectrolytes used as interface layers in organic electronic devices to improve efficiency. ossila.com

The properties of the resulting copolymers are highly dependent on the chemical nature and proportion of the comonomer units in the polymer chain. mdpi.comresearchgate.net

Table 2: Examples of 9,9-Dialkylfluorene Copolymers and Their Properties

| Comonomer | Resulting Polymer Type | Key Property Modification | Reference |

|---|---|---|---|

| 2,3-di(4-bromophenyl)fumarodinitrile | Poly(fluorene-co-dicyanostilbene) | Yellow-green luminescence, energy transfer | mdpi.comresearchgate.net |

| 3,6-dibromophenanthrene-9,10-dicarbonitrile | Poly(fluorene-co-dicyanophenanthrene) | Greenish-blue emission, high brightness | mdpi.comresearchgate.net |

| 2,8-dihexyldibenzothiophene-S,S-dioxide | Poly(fluorene-co-dibenzothiophene-S,S-dioxide) | Deep-blue emission, high triplet energy | acs.org |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Poly(fluorene-co-benzothiadiazole) (F8BT) | Green emission, used in OLEDs and OPVs | ossila.com |

Strategies for Tailoring Polymer Properties through Monomer Structure

The properties of polyfluorene-based materials can be precisely engineered by modifying the monomer structure. The long alkyl side chains and the purity of the fluorene monomer are two critical factors that significantly influence the final polymer's performance. chemicalbook.comacs.orgresearchgate.net

Influence of 9,9-Didodecyl Chains on Solution Processability and Film Formation

The attachment of two long, flexible dodecyl chains at the C-9 position of the fluorene monomer is a crucial design feature that imparts solubility in common organic solvents. nih.gov This solubility is essential for solution-based processing techniques like spin-coating, drop-casting, and printing, which are used to fabricate thin films for electronic devices. nih.govnih.gov

Beyond providing solubility, the alkyl chains play a significant role in the morphology and photophysical properties of the polymer films. Polyfluorenes can exist in different conformations, most notably the glassy or α-phase and a more planar, ordered conformation known as the β-phase. nih.govscientific.net

Film Formation: When a polyfluorene solution is cast from a good solvent like chloroform, it typically forms a film dominated by the disordered, glassy α-phase. nih.govscientific.net

β-Phase Formation: The formation of the β-phase, characterized by a red-shifted absorption peak around 435-438 nm, can be induced by various treatments such as exposure to a poor solvent (like methanol (B129727) or cyclohexane), thermal annealing, or slow cooling from a melt. scientific.netcore.ac.uk The β-phase is associated with a more planar backbone structure, leading to longer effective conjugation and distinct photoluminescent properties. nih.gov The presence and amount of the β-phase are highly dependent on factors like the solvent used, processing methods, and the polymer's molecular weight. sdu.dkresearchgate.netscispace.com The long didodecyl chains facilitate the intermolecular interactions and chain packing that can lead to the formation of these ordered β-phase domains within the film. researchgate.net

Impact of Fluorene Monomer Purity on Polymer Performance

The performance of polyfluorene-based devices is highly sensitive to the purity of the constituent monomers. A common and detrimental impurity in fluorene chemistry is the formation of fluorenone (a ketone at the C-9 position). core.ac.uk

Therefore, achieving high monomer purity through rigorous synthesis and purification protocols is paramount to obtaining high-performance polyfluorene materials with stable and pure blue emission.

Future Research Trajectories for 9h Fluorene, 9,9 Didodecyl 2,7 Diiodo and Its Polymeric Derivatives

Innovations in Monomer Synthesis and Functionalization

The synthesis of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- is a critical first step in the development of its corresponding polymers. While the direct iodination of 9,9-didodecyl-9H-fluorene is a primary route, future research is focused on enhancing the efficiency, selectivity, and scalability of this process. Innovations in this area are crucial for producing high-purity monomers, which are essential for achieving high molecular weight polymers with desirable electronic properties.

A common synthetic pathway to related dihalogenated fluorenes involves the alkylation of fluorene (B118485) followed by halogenation. For instance, the synthesis of the analogous 2,7-dibromo-9,9-didodecyl-9H-fluorene is well-documented and often serves as a reference. sigmaaldrich.comboronmolecular.com The synthesis of the diiodo- derivative is expected to follow a similar strategy, involving the direct iodination of 9,9-didodecyl-9H-fluorene using suitable iodinating agents.

Further functionalization of the monomer beyond the iodo groups opens up possibilities for fine-tuning the properties of the resulting polymers. This can include the introduction of additional functional groups on the fluorene core or the dodecyl side chains.

Table 1: Key Monomers and Intermediates in the Synthesis of Functionalized Polyfluorenes

| Compound Name | CAS Number | Molecular Formula | Key Application |

| 9,9-Didodecyl-2,7-dibromofluorene (B1353108) | 286438-45-7 | C₃₇H₅₆Br₂ | Intermediate for polymeric light-emitting diodes. sigmaaldrich.com |

| 9,9-didodecyl-9H-fluorene-2,7-diboronic acid, bis(pinacol) ester | 711026-06-1 | C₄₉H₈₀B₂O₄ | Monomer for Suzuki coupling polymerization. |

| 2,7-Dibromo-9H-fluoren-9-one | 14348-75-5 | C₁₃H₆Br₂O | Precursor for various functionalized fluorene derivatives. chemicalbook.com |

| 9,9-Dioctyl-2,7-dibromofluorene | 198964-46-4 | C₂₉H₄₀Br₂ | Monomer for Suzuki and Stille coupling reactions. |

| 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | 196207-58-6 | C₄₁H₆₄B₂O₄ | Precursor for the synthesis of polymer semiconductors. ossila.com |

| 9,9-dioctylfluorene | 123863-99-0 | C₂₉H₄₂ | Starting material for the synthesis of fluorene derivatives. |

This table is generated based on data from chemical suppliers and research articles and is for informational purposes.

Exploration of Novel Polymerization Methods for Advanced Architectures

Traditional polymerization methods for fluorene-based monomers, such as Suzuki and Stille coupling, are well-established for producing random copolymers. However, the future of polyfluorene synthesis lies in the development of controlled or "living" polymerization techniques that allow for precise control over molecular weight, polydispersity, and polymer architecture. wikipedia.orgyoutube.comlibretexts.org This control is paramount for creating well-defined block copolymers and other advanced structures with tailored properties.

Kumada Catalyst-Transfer Polycondensation (KCTP) has emerged as a powerful chain-growth method for the synthesis of well-defined conjugated polymers, including polyfluorenes. rsc.orgnih.gov This technique utilizes a nickel catalyst to mediate the polymerization of Grignard-functionalized monomers. figshare.comepa.govresearchgate.net The "living" nature of KCTP allows for the synthesis of block copolymers by the sequential addition of different monomers. rsc.org Research in this area is focused on developing new catalyst systems that are more tolerant to different functional groups and can achieve even greater control over the polymerization process. acs.org

Chain-growth Suzuki polymerization is another promising approach for the controlled synthesis of fluorene copolymers. researchgate.netscispace.com This method allows for the preparation of well-defined n-type copolymers with specific end-groups, which can influence the material's optical and electronic properties. researchgate.net

Living anionic polymerization has also been successfully employed for styrene (B11656) derivatives containing fluorene moieties, yielding polymers with predictable molecular weights and narrow molecular weight distributions. acs.org The extension of this methodology to other fluorene-based monomers could provide a powerful tool for creating novel block copolymers.

The development of these advanced polymerization techniques will enable the synthesis of a new generation of polyfluorene derivatives with complex architectures, such as:

Diblock and Triblock Copolymers: Combining fluorene segments with other conjugated or non-conjugated blocks to create materials with unique self-assembly properties and functionalities.

Graft Copolymers: Attaching polymer side chains to the fluorene backbone to modify solubility, morphology, and electronic properties.

Hyperbranched and Dendritic Polymers: Creating three-dimensional polymer structures with a high density of functional groups.

Computational-Experimental Synergy in Material Design

The traditional trial-and-error approach to materials discovery is being increasingly replaced by a more rational design process that leverages the power of computational chemistry. The synergy between theoretical modeling and experimental synthesis is a key driver for the rapid development of new conjugated polymers with optimized properties.

Density Functional Theory (DFT) has proven to be an invaluable tool for predicting the electronic and optical properties of fluorene-based polymers. researchgate.netchemrxiv.org By performing DFT calculations on model oligomers or polymer chains, researchers can gain insights into:

Geometric and Electronic Structures: Predicting bond lengths, dihedral angles, and the distribution of molecular orbitals (HOMO and LUMO).

Optical Properties: Calculating absorption and emission spectra, which can be directly compared with experimental data. nih.gov

Charge Transport Properties: Estimating reorganization energies and electronic couplings, which are crucial for predicting charge mobility.

This predictive power allows for the in-silico screening of a large number of potential polymer structures before committing to their synthesis. For example, theoretical studies can guide the selection of comonomers to be copolymerized with 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- to achieve a desired bandgap or emission color. nih.gov

The synergy works in both directions. Experimental results provide crucial feedback for refining and validating computational models. For instance, discrepancies between predicted and measured properties can lead to a better understanding of the underlying physical phenomena, such as the influence of intermolecular interactions and solid-state packing on the electronic properties of the material. This iterative loop of prediction, synthesis, characterization, and refinement is accelerating the pace of innovation in the field of organic electronics.

Table 2: Examples of Computationally Studied Properties of Fluorene-Based Polymers

| Property | Computational Method | Significance |

| HOMO/LUMO Energy Levels | DFT | Determines the material's potential for use in specific electronic devices (e.g., OLEDs, solar cells). researchgate.net |

| Optical Absorption and Emission Spectra | Time-Dependent DFT (TD-DFT) | Predicts the color of light absorbed and emitted by the polymer. nih.gov |

| Intramolecular Charge Transfer | DFT | Influences the electronic and photophysical properties of donor-acceptor copolymers. |

| Torsional Potentials | DFT | Affects the planarity of the polymer backbone and thus the extent of π-conjugation. |

| Exciton Binding Energies | DFT | Important for understanding the efficiency of light emission and charge separation. |

This table summarizes common applications of computational chemistry in the study of conjugated polymers.

By embracing these future research trajectories—innovating monomer synthesis, exploring novel polymerization methods, and harnessing the power of computational-experimental synergy—the scientific community can unlock the full potential of 9H-Fluorene, 9,9-didodecyl-2,7-diiodo- and its polymeric derivatives for a new generation of advanced organic electronic devices.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm alkyl chain integration and iodine substitution. For example, the absence of aromatic protons at 2,7-positions (replaced by iodine) and signals at δ 0.8–1.5 ppm for didodecyl chains .

- X-ray Crystallography : Reveals planarity of the fluorene core and packing motifs. Space group assignments (e.g., P2₁/c) and hydrogen-bonding interactions (C–H⋯I) stabilize the crystal lattice .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ≈ 790.2 for C₃₇H₅₄I₂) and isotopic patterns characteristic of diiodo substitution .

What experimental strategies mitigate solubility challenges in reactions involving this compound?

Advanced Research Focus

The bulky didodecyl chains and iodine atoms reduce solubility in common solvents. Methodological solutions include:

- Solvent Selection : Use high-boiling-point solvents (e.g., 1,2-dichlorobenzene) at elevated temperatures (~180°C) to enhance dissolution during coupling reactions .

- Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing exposure time to harsh conditions .

- Surfactant Additives : Non-ionic surfactants (e.g., Triton X-100) improve dispersion in aqueous-organic biphasic systems .

How can conflicting data from characterization techniques be resolved?

Advanced Research Focus

Discrepancies between NMR, XRD, and elemental analysis often arise from impurities or polymorphic variations.

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-calculated geometries. For example, deviations >0.05 Å may indicate impurities .

- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., residual solvents) that skew elemental analysis results .

- High-Resolution Techniques : Use synchrotron XRD or solid-state NMR to resolve polymorphic ambiguities .

What are the applications of this compound in advanced material science?

Q. Advanced Research Focus

- Organic Electronics : Acts as a hole-transporting material in OLEDs due to its planar aromatic core and electron-deficient iodine substituents .

- Supramolecular Chemistry : The didodecyl chains facilitate self-assembly into ordered nanostructures (e.g., micelles or vesicles) for drug delivery systems .

- Catalysis : Iodine atoms serve as anchoring sites for transition metals (e.g., Pd) in cross-coupling reactions .

How can researchers design experiments to study substituent effects on fluorene-based systems?

Q. Advanced Research Focus

- Comparative Synthesis : Synthesize analogs with varying alkyl chain lengths (e.g., diethyl vs. didodecyl) and halogens (Br vs. I) to assess steric/electronic impacts .

- Computational Modeling : Density Functional Theory (DFT) calculates HOMO/LUMO levels and predicts reactivity trends .

- Structure-Property Relationships : Correlate alkyl chain length with thermal stability (via DSC) and solubility .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential iodine vapor release .

- Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic byproducts (e.g., HI gas) .

- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., Na₂S₂O₃) before disposal .

How can researchers validate the purity of this compound for publication?

Q. Basic Research Focus

- Combined Spectroscopy : Overlay NMR, IR, and HRMS data with literature values .

- Elemental Analysis : Ensure %C, %H, and %I align with theoretical values (±0.3% tolerance) .

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms absence of side products .

What role do the didodecyl chains play in modifying the compound’s properties?

Q. Advanced Research Focus

- Steric Hindrance : Long alkyl chains reduce crystallinity, enhancing solubility and processability .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset >300°C, attributed to robust C–C bonds in the alkyl chains .

- Self-Assembly : Didodecyl groups drive hydrophobic interactions in aqueous media, forming micellar structures with critical micelle concentrations (CMC) measurable via fluorescence spectroscopy .

How can contradictions in electrochemical data be addressed?

Q. Advanced Research Focus

- Control Experiments : Compare cyclic voltammetry (CV) results with/without oxygen scavengers (e.g., N₂ purging) to rule out redox interference from dissolved O₂ .

- Electrode Calibration : Use ferrocene/ferrocenium as an internal reference to standardize potentials .

- Surface Analysis : Atomic force microscopy (AFM) or SEM identifies electrode fouling that distorts electrochemical signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。